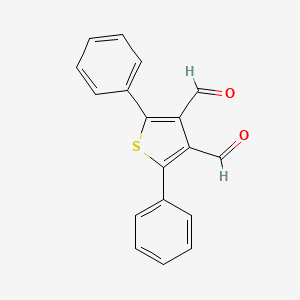
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is a chemical compound with the molecular formula C18H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-bis(chloromethyl)thiophene with appropriate reagents under controlled conditions. The Kröhnke method is often employed for this synthesis . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Thiophenedicarboxylic acids.
Reduction: Thiophenedicarbinols.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Thiophenedicarboxaldehyde: A related compound with similar reactivity but different substitution patterns.
2,5-Furandicarboxaldehyde: Another heterocyclic aldehyde with oxygen instead of sulfur in the ring.
2,5-Pyrazinedicarboxaldehyde: Contains a nitrogen heterocycle, offering different chemical properties.
Uniqueness
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing specialized materials and exploring novel chemical reactions.
Propiedades
Número CAS |
59611-35-7 |
|---|---|
Fórmula molecular |
C18H12O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,5-diphenylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
Clave InChI |
DIDCTXIIGKMBID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


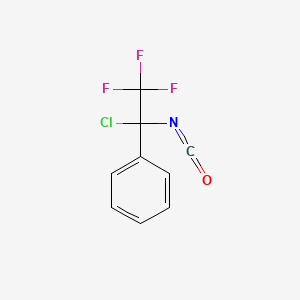
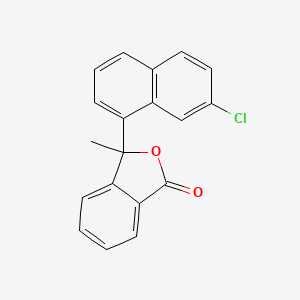
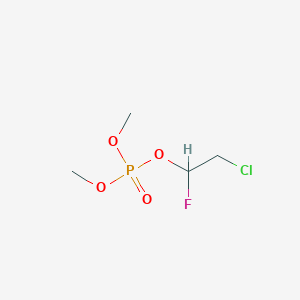
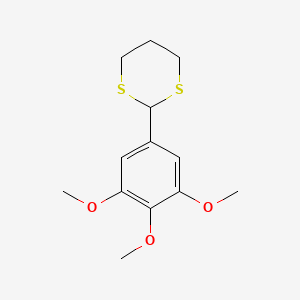
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)

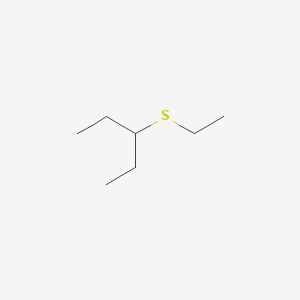
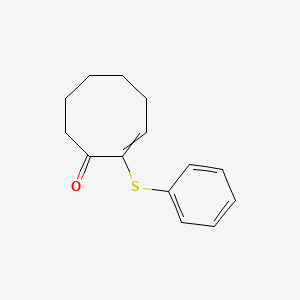
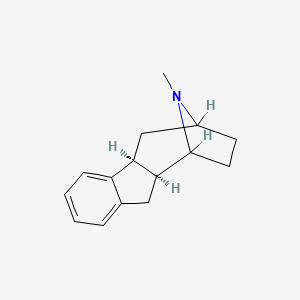

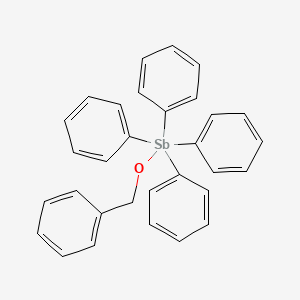


![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
